PROTAC ERRalpha ligand 2

Description

Foundational Principles of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a biological process that maintains cellular homeostasis by eliminating damaged or unnecessary proteins. nih.govmdpi.com The primary mechanism for this is the ubiquitin-proteasome system (UPS). mdpi.com This system involves a series of enzymatic steps where a small protein called ubiquitin is attached to a target protein, marking it for destruction. mdpi.comfrontiersin.org This "tagging" process, known as ubiquitination, is carried out by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. nih.govfrontiersin.org The E3 ligases are particularly important as they provide substrate specificity, ensuring that only the correct proteins are marked for degradation. mdpi.com Once a protein is tagged with a chain of ubiquitin molecules, it is recognized and degraded by a large protein complex called the proteasome. mdpi.comresearchgate.net TPD strategies, such as those employing PROTACs, are inspired by this natural process. nih.gov

Heterobifunctional Molecular Design of PROTACs

PROTACs are heterobifunctional molecules, meaning they are composed of two different active domains connected by a chemical linker. nih.govnih.govnih.gov This unique architecture allows them to simultaneously bind to two different proteins, bringing them into close proximity. tocris.com The modular design of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a linker, allows for systematic optimization. tocris.com

Protein of Interest (POI) Ligand

The Protein of Interest (POI) ligand is a crucial component of a PROTAC, as it determines which protein will be targeted for degradation. nih.govnih.govescholarship.org This part of the molecule is designed to bind specifically to the target protein. portlandpress.com The choice of the POI ligand is critical and is often based on existing knowledge of small molecules that bind to the desired target. portlandpress.com

E3 Ubiquitin Ligase Recruiting Ligand

This component of the PROTAC binds to an E3 ubiquitin ligase. nih.govnih.govnih.gov By recruiting an E3 ligase, the PROTAC brings the cell's degradation machinery to the targeted protein. nih.gov While there are over 600 E3 ligases in the human body, only a handful, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly used in PROTAC design. mdpi.comfrontiersin.org The selection of the E3 ligase ligand can influence the PROTAC's degradation efficiency and cell-type specificity. mdpi.com

Mechanism of PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs is a catalytic process that hijacks the cell's natural protein degradation pathway. frontiersin.orgportlandpress.com

Ternary Complex Formation

The key step in PROTAC-mediated degradation is the formation of a ternary complex, which consists of the PROTAC molecule, the target protein (POI), and an E3 ubiquitin ligase. portlandpress.comnih.govspringernature.com The PROTAC acts as a bridge, bringing the POI and the E3 ligase into close proximity. frontiersin.orgportlandpress.com This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme (associated with the E3 ligase) to the surface of the POI. frontiersin.orgportlandpress.com The stability and conformation of this ternary complex are critical for efficient ubiquitination and subsequent degradation. nih.gov Biophysical techniques such as X-ray crystallography and various spectroscopic methods are used to study the formation and structure of these complexes. nih.govspringernature.com

PROTAC ERRalpha ligand 2: Research Findings

"this compound" has been identified as an inverse agonist for the estrogen-related receptor α (ERRα), a protein implicated in certain types of breast cancer. medchemexpress.comtargetmol.comnih.gov Research has shown that this compound can induce the degradation of the ERRα protein. nih.gov

A study focused on developing new ERRα degraders designed and synthesized a series of compounds based on the PROTAC concept. nih.gov One of the most effective compounds from this series, designated as 6c , demonstrated the ability to specifically degrade over 80% of ERRα protein at a concentration of 30 nM. nih.gov This compound was created by linking a novel ERRα ligand to a VHL E3 ligase ligand. nih.gov Interestingly, the study found that a 4-carbon linker, while slightly decreasing the binding affinity to ERRα, resulted in the most potent protein degradation. nih.gov This highlights the importance of the linker in optimizing PROTAC efficacy. nih.gov

Further investigations have explored methods to control the activity of ERRα-targeting PROTACs. One approach involved creating a "caged" version of an ERRα PROTAC, termed ERRα PROTAC-2 , which remains inactive until exposed to UV light. nih.govmdpi.comsemanticscholar.org This light-activated system allows for precise spatiotemporal control over protein degradation. mdpi.com Upon irradiation, the caged compound is converted to its active form, ERRα PROTAC-1 , which then effectively induces the degradation of ERRα. semanticscholar.orgnih.gov Experiments confirmed that this degradation is mediated by the proteasome and requires an active E3 ligase. mdpi.comsemanticscholar.org

Another study investigated the degradability of ERRα by recruiting different E3 ligases to various sites on the protein surface. rsc.org While a VHL-recruiting PROTAC was effective, PROTACs using the same ERRα ligand but linked to ligands for CRBN, MDM2, and IAP did not result in target degradation. rsc.org This suggests a high degree of specificity in the productive pairing of an E3 ligase and a target protein for degradation. rsc.org

Interactive Data Table: this compound and Related Compounds

| Compound Name | Target | E3 Ligase Ligand | Linker Type | Key Finding | Reference |

| This compound | ERRα | Not specified in all sources, but context suggests it's part of a degrader construct. | Not explicitly detailed in all contexts. | Identified as a potent ERRα inverse agonist. | medchemexpress.com, targetmol.com |

| Compound 6c | ERRα | VHL | 4-carbon linker | Potently and selectively degrades ERRα (>80% at 30 nM). | nih.gov |

| ERRα PROTAC-1 | ERRα | VHL | Not specified | Active form that induces ERRα degradation. | nih.gov, semanticscholar.org |

| ERRα PROTAC-2 (caged) | ERRα | VHL (caged) | Not specified | Light-activated PROTAC; inactive until UV exposure. | nih.gov, mdpi.com, semanticscholar.org |

| PROTAC_ERRα | ERRα | VHL | Not specified | Dose-dependently degrades ERRα. | researchgate.net |

E3 Ligase-Mediated Ubiquitination

The core mechanism of a PROTAC, such as the one targeting Estrogen-Related Receptor alpha (ERRα), involves co-opting an E3 ubiquitin ligase. anr.fr The ubiquitin-proteasome system (UPS) is the primary pathway for protein degradation in eukaryotic cells, with E3 ligases being the crucial component that confers substrate specificity. promega.com.aunih.gov There are over 600 E3 ligases in humans, providing a vast array of potential recruiters for PROTACs. thermofisher.com

When a PROTAC molecule forms a ternary complex with the target protein and an E3 ligase, it positions the target for ubiquitination. nih.gov The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the target protein. frontiersin.orgscienceopen.com The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a molecular flag, marking the protein for destruction. frontiersin.orgmedchemexpress.com

The choice of E3 ligase is critical for the success of a PROTAC. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govrsc.org Research findings indicate that the degradation of a specific target is highly dependent on the particular E3 ligase recruited. For instance, a PROTAC designed to degrade ERRα was effective when it recruited the VHL E3 ligase. rsc.org However, when the same ERRα-binding ligand was linked to recruiters for other E3 ligases, such as CRBN, Mouse double minute 2 homolog (MDM2), and inhibitor of apoptosis protein (IAP), no target degradation was observed. rsc.org This demonstrates the high degree of specificity inherent in the formation of a productive ternary complex.

Proteasomal Degradation Pathway

Once a target protein is polyubiquitinated, it is recognized by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading unwanted or damaged proteins. thermofisher.comscienceopen.comacs.org The proteasome unfolds the tagged protein and cleaves it into small peptide fragments, effectively eliminating it from the cell. thermofisher.comscienceopen.com A key feature of this process is that the PROTAC molecule itself is not degraded and is released after the ubiquitination event. thermofisher.comscienceopen.com This allows a single PROTAC molecule to engage in multiple rounds of degradation, targeting numerous copies of the protein. scienceopen.commedchemexpress.com

Advantages of PROTAC Technology in Chemical Biology

PROTAC technology offers several significant advantages over traditional small-molecule inhibitors, marking a paradigm shift in drug discovery and chemical biology. revvity.comfrontiersin.orgnih.gov Unlike conventional drugs that rely on occupying a binding site to inhibit a protein's function, PROTACs actively trigger the removal of the protein, leading to a more profound and durable effect. kuickresearch.comresearchgate.net

Catalytic and Event-Driven Mechanism

Traditional pharmacological approaches are "occupancy-driven," meaning they require sustained and high concentrations of a drug to block a protein's active site and achieve a therapeutic effect. tandfonline.comnih.gov In contrast, PROTACs operate via a catalytic, "event-driven" mechanism. researchgate.netfrontiersin.org Because the PROTAC molecule is recycled after inducing ubiquitination, a single molecule can orchestrate the degradation of multiple target protein molecules. thermofisher.comscienceopen.comnih.gov

Potential for Overcoming Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance, where cancer cells evolve to evade the effects of a drug. nih.govnih.gov Resistance to traditional inhibitors often arises from mutations in the target protein that prevent the drug from binding effectively, or from the simple overexpression of the target protein, which overwhelms the inhibitor. frontiersin.orgkuickresearch.com

PROTACs offer a powerful strategy to overcome these resistance mechanisms. frontiersin.orgcancer.gov Since their goal is the complete removal of the target protein, mutations that merely weaken inhibitor binding may not affect degradation, as only transient binding is needed to form the ternary complex. kuickresearch.commdpi.com By degrading the entire protein, PROTACs eliminate all of its functions, including non-enzymatic scaffolding roles that can contribute to disease even when the protein's catalytic activity is blocked. thermofisher.comcancer.gov

Expanding the Scope of Pharmacologically Tractable Targets

It is estimated that approximately 80% of the human proteome is considered "undruggable" by conventional small-molecule inhibitors. nih.govbiochempeg.com These proteins often lack well-defined enzymatic active sites or deep binding pockets that traditional drugs require. revvity.comastrazeneca.com This category includes many important disease-driving proteins like transcription factors and scaffolding proteins. anr.frrevvity.com

PROTAC technology dramatically expands the range of druggable targets. revvity.comtandfonline.com A PROTAC's target-binding ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to facilitate the formation of the ternary complex. nih.govportlandpress.com This allows for the targeting of any surface on a protein, opening up a vast new landscape of previously inaccessible targets for therapeutic intervention. revvity.comastrazeneca.com The development of degraders for targets like ERRα exemplifies the application of this technology to regulate proteins that have been challenging to address with conventional methods. rsc.org

Data Tables

Table 1: Research Findings on ERRα PROTAC E3 Ligase Specificity

This table summarizes experimental findings on the necessity of specific E3 ligase recruitment for the degradation of the Estrogen-Related Receptor alpha (ERRα) protein by a PROTAC.

| ERRα Ligand | E3 Ligase Recruiter | Outcome | Reference |

| Reversible Covalent Ligand | VHL | Target Degradation | rsc.org |

| Reversible Covalent Ligand | CRBN | No Target Degradation | rsc.org |

| Reversible Covalent Ligand | MDM2 | No Target Degradation | rsc.org |

| Reversible Covalent Ligand | IAP | No Target Degradation | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

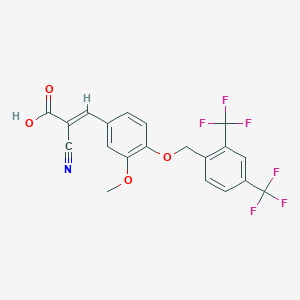

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKJGIKIBTXMV-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protac Erralpha Ligand 2: Molecular Design and Mechanistic Characterization

Design and Synthesis Rationale

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins. precisepeg.com These molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.govnih.gov By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for destruction by the proteasome. ceon.rsnih.gov The design of PROTAC ERRα ligand 2 is a sophisticated example of this technology, specifically engineered to target the Estrogen-Related Receptor Alpha (ERRα). nih.govmdpi.com

The "warhead" of a PROTAC is the component responsible for recognizing and binding to the target protein. researchgate.net In the case of PROTAC ERRα ligand 2, the warhead is an inverse agonist for the estrogen-related receptor α (ERRα), an orphan nuclear receptor implicated in various cancers. mdpi.commedchemexpress.combiorbyt.comtargetmol.com The selected ligand demonstrates high potency, with a reported half-maximal inhibitory concentration (IC₅₀) of 5.67 nM, which is approximately 11 times more potent than the known ERRα inverse agonist XCT790 (IC₅₀ = 61.3 nM). medchemexpress.combiorbyt.comchemondis.com This high-affinity interaction is crucial for effectively tethering the ERRα protein to the PROTAC molecule, a necessary first step for its subsequent recruitment to the E3 ligase. rsc.org While PROTACs based on this warhead were attempted with ligands for other E3 ligases like CRBN, MDM2, and IAP, they did not result in target degradation, underscoring the specific requirements for a successful PROTAC construct. rsc.org

The recruitment of an E3 ubiquitin ligase is the second critical function of a PROTAC. nih.gov For PROTAC ERRα ligand 2, the von Hippel-Lindau (VHL) E3 ligase was selected. mdpi.comnih.gov VHL is a widely utilized E3 ligase in PROTAC development due to its broad expression across different tissues and the availability of well-characterized, high-affinity small molecule ligands. nih.govnih.gov

The design of VHL-based PROTACs leverages a key structural feature: a hydroxyproline (B1673980) moiety on the VHL ligand that is essential for its interaction with the VHL protein. mdpi.com This hydroxyl group forms critical hydrogen bonds within the VHL binding cleft. mdpi.com Modifying or masking this group can abolish the PROTAC's ability to bind the E3 ligase and, consequently, its protein degradation activity. mdpi.com In the specific case of ERRα targeting, research indicated that VHL-based PROTACs were effective at inducing degradation, whereas those utilizing the CRBN E3 ligase were not, guiding the strategic focus toward VHL recruitment. rsc.orgnih.gov This selectivity makes VHL a rational choice for building an effective ERRα-degrading PROTAC.

In the development of VHL-based PROTACs for ERRα, the linker's properties were a key consideration. nih.gov The length and chemical nature of the linker are known to be critical for achieving potent degradation of the target protein. nih.gov While specific optimization details for the linker in PROTAC ERRalpha ligand 2 are part of a rational design process, general strategies involve varying linker length, often using flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, to find the optimal distance and geometry for ternary complex formation. nih.govnih.gov Rigid structures like cycloalkanes can also be incorporated to improve pharmacokinetics. precisepeg.com

Photocontrollable Attributes of ERRα PROTAC-2

To achieve precise spatiotemporal control over protein degradation, researchers have developed photocontrollable PROTACs, also known as caged PROTACs or opto-PROTACs. imperial.ac.ukacs.orgresearchgate.net These molecules are designed to be inactive until they are "uncaged" by exposure to light of a specific wavelength. mdpi.commdpi.com This light-inducible activation provides a powerful tool to control protein degradation in a targeted manner, both in specific locations and at specific times. imperial.ac.ukacs.org this compound is a prime example of such a photocaged molecule, designed for the light-dependent degradation of ERRα. mdpi.comfrontiersin.org

This compound is rendered photocontrollable through the integration of a photolabile protecting group, specifically a 7-(diethylamino)coumarin (DEACM) moiety. mdpi.comresearchgate.netfrontiersin.orgunibo.it Coumarin-based caging groups are well-suited for biological applications due to their efficient cleavage upon light exposure. glenresearch.commdpi.com

In the structure of this compound, the DEACM group is strategically attached via a carbonate linkage to the critical hydroxyl group on the VHL ligand. mdpi.comresearchgate.net This modification acts as a bulky shield, sterically preventing the VHL ligand from binding to the VHL E3 ligase. mdpi.comunibo.it This caging strategy effectively renders the PROTAC inert in its default, "dark" state, as it cannot form the necessary ternary complex to initiate protein degradation. mdpi.comresearchgate.net

The activity of this compound is triggered by light. researchgate.net Upon irradiation with light at wavelengths of 405 nm or less (e.g., 365 nm UV light), the DEACM cage undergoes a photolysis reaction. mdpi.comresearchgate.netunibo.it This process involves the heterolytic cleavage of the C-O bond, which irreversibly removes the caging group and releases the fully active, uncaged degrader, known as ERRα PROTAC-1. mdpi.comglenresearch.com

Once uncaged, the now-exposed hydroxyl group on the VHL ligand is free to bind to the VHL E3 ligase. This enables the formation of the ERRα-PROTAC-VHL ternary complex, leading to the ubiquitination of ERRα and its subsequent degradation by the proteasome. mdpi.comsemanticscholar.org Experimental results have confirmed this mechanism; cells treated with the caged this compound show no significant ERRα degradation in the dark. researchgate.netsemanticscholar.org However, following brief light exposure, ERRα levels are substantially reduced, demonstrating precise, light-inducible control over protein degradation. researchgate.netsemanticscholar.org This degradation has been shown to be dependent on both the proteasome and the activity of the E3 ligase. semanticscholar.org

Spatiotemporal Control in Experimental Systems

The ability to control where and when a compound is active is crucial for precise experimental outcomes and future therapeutic applications. For PROTACs targeting ERRα, this has been achieved through photocaging strategies. frontiersin.orgresearchgate.netnih.govmdpi.com In this approach, the PROTAC molecule is rendered inert by attaching a photolabile "caging" group to a critical part of its structure, often the E3 ligase ligand. frontiersin.orgmdpi.com

One such example involves the use of a diethylamino coumarin (B35378) (DEACM) group to cage the VHL ligand component of an ERRα PROTAC. frontiersin.orgnih.govmdpi.com This modification sterically hinders the PROTAC from binding to the VHL E3 ligase, effectively keeping it in an "off" state. mdpi.com The PROTAC remains inactive until it is exposed to a specific wavelength of light, such as UVA light (e.g., 360-365 nm), which cleaves the DEACM cage. frontiersin.orgmdpi.com This "uncaging" event restores the PROTAC's ability to bind to VHL, turning its degradation function "on" in a controlled manner. mdpi.comsemanticscholar.org This method provides a high degree of spatiotemporal control, as the degradation of ERRα is initiated only in the areas and at the times of light exposure. frontiersin.orgmdpi.com

| Control Mechanism | Description | Activator | Key Component |

| Photocaging | The PROTAC is initially inactive due to a photolabile group blocking the E3 ligase binding site. | UV Light (e.g., 360-405 nm) | Diethylamino coumarin (DEACM) |

Detailed Degradation Mechanism of ERRα by this compound

The primary function of this compound is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to specifically eliminate ERRα. nih.govrsc.org This process involves a series of well-orchestrated molecular events.

Formation of Productive Ternary Complex with ERRα and VHL E3 Ligase

The cornerstone of PROTAC action is the formation of a ternary complex. portlandpress.com Once activated, this compound acts as a molecular bridge, simultaneously binding to the target protein, ERRα, and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. portlandpress.comnih.govtandfonline.com This induced proximity brings the E3 ligase, a key component of the cell's ubiquitination machinery, into close contact with ERRα, a protein it would not normally interact with. portlandpress.comnih.gov The stability and specific orientation of this ERRα-PROTAC-VHL complex are critical, as they position the enzymatic components of the ligase correctly to modify the target protein. portlandpress.com

Ubiquitination of ERRα Substrate

Following the successful formation of the ternary complex, the recruited VHL E3 ligase, in conjunction with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, facilitates the transfer of ubiquitin molecules onto surface-accessible lysine (B10760008) residues of the ERRα protein. nih.govnih.gov This process is repeated, creating a polyubiquitin (B1169507) chain that acts as a molecular flag, marking ERRα for destruction by the proteasome. nih.govrsc.org

Proteasome Dependency Studies

To verify that the degradation of ERRα is mediated by the ubiquitin-proteasome system, researchers perform proteasome dependency studies. semanticscholar.orgresearchgate.net In experiments involving photocaged ERRα PROTACs, cells are co-treated with the PROTAC and specific inhibitors of the UPS. mdpi.comsemanticscholar.org The use of a proteasome inhibitor, such as MG132 or epoxomicin, prevents the breakdown of ubiquitinated proteins. mdpi.comsemanticscholar.orgresearchgate.net Similarly, a neddylation inhibitor like MLN4924, which blocks the activation of the Cullin-RING ligase family that includes VHL, is also used. mdpi.comsemanticscholar.org In the presence of these inhibitors, light-activated this compound fails to reduce ERRα levels, confirming that its mechanism of action is dependent on a functional E3 ligase and proteasome. mdpi.comsemanticscholar.orgresearchgate.net

| Inhibitor | Target | Effect on PROTAC Action |

| MG132 / Epoxomicin | The Proteasome | Blocks degradation of ubiquitinated ERRα |

| MLN4924 | Neddylation of Cullin-RING Ligases | Prevents activation of the VHL E3 ligase complex |

Catalytic Nature and Turnover Efficiency

A key advantage of PROTACs is their catalytic mode of action. nih.govnih.gov After the ubiquitinated ERRα is recognized and degraded by the proteasome, this compound is released from the complex, intact and ready to initiate another cycle of degradation. nih.govnih.gov It can then bind to another ERRα protein and VHL ligase, facilitating multiple rounds of target degradation. nih.gov This catalytic turnover means that a single PROTAC molecule can eliminate many target protein molecules, allowing for potent and sustained protein knockdown at sub-stoichiometric concentrations. nih.govnih.gov

"Hook Effect" Phenomenon in this compound Studies

A characteristic phenomenon observed in studies of many PROTACs, including those targeting ERRα, is the "hook effect". nih.govtandfonline.comfrontiersin.org This describes a biphasic, bell-shaped dose-response curve where the degradation efficiency decreases at very high concentrations of the PROTAC. researchgate.netrsc.orgmdpi.com

Preclinical Investigations and Biological Characterization

In Vitro Cellular Activity and Potency Assessment

The in vitro efficacy of PROTAC ERRalpha ligand 2 and its analogs has been demonstrated through rigorous cellular assays designed to quantify their ability to induce the degradation of the estrogen-related receptor alpha (ERRα) protein. These studies are fundamental in characterizing the potency and activity profile of these molecules.

The degradation of ERRα mediated by PROTACs is a concentration-dependent process. For instance, a potent degrader, compound 6c , has been shown to induce significant degradation of ERRα in MDA-MB-231 triple-negative breast cancer cells at nanomolar concentrations. nih.gov Treatment with this compound for 4 hours resulted in a clear dose-response relationship, with substantial degradation observed at concentrations as low as 3.0 nM. medchemexpress.com At a concentration of 30 nM, it achieved over 80% degradation of the ERRα protein. nih.govmedchemexpress.com The degradation effect plateaus at higher concentrations, with 100 nM of compound 6c leading to approximately 96% removal of ERRα protein. nih.govmedchemexpress.com

Another reported ERRα PROTAC, referred to as cpd. 29 , also exhibited dose-dependent degradation of ERRα in MCF-7 breast cancer cells. nih.gov

The half-maximal degradation concentration (DC50) is a key metric for quantifying the potency of a PROTAC. It represents the concentration of the compound required to achieve 50% degradation of the target protein. For the ERRα PROTAC designated as cpd. 29 , the DC50 was determined to be approximately 100 nM in MCF-7 cells. nih.govresearchgate.net

For the highly potent degrader, compound 6c , while a specific DC50 value is not explicitly stated in the provided context, its strong degradation activity at low nanomolar concentrations (39% degradation at 10 nM) suggests a very low DC50 value. nih.gov

The maximum degradation (Dmax) value indicates the highest percentage of protein degradation that can be achieved with a PROTAC. For cpd. 29 , the Dmax was observed to be 86% in MCF-7 cells. nih.govresearchgate.net Compound 6c demonstrated a superior Dmax, achieving up to 96% degradation of ERRα at a concentration of 100 nM in MDA-MB-231 cells. nih.gov

Table 1: In Vitro Degradation Profile of ERRα PROTACs

| Compound | Cell Line | DC50 | Dmax | Concentration for >80% Degradation |

| cpd. 29 | MCF-7 | ~100 nM | 86% | Not Specified |

| 6c | MDA-MB-231 | Not Specified | 96% | 30 nM |

Western blotting is the standard analytical method used to quantify the levels of ERRα protein within cells following treatment with PROTACs. nih.gov This technique allows for the direct visualization and quantification of the target protein, providing clear evidence of degradation. nih.govresearchgate.net Studies on ERRα PROTACs, including compound 6c and cpd. 29 , have consistently used Western blot analysis to determine the extent of ERRα degradation in a dose-dependent manner. nih.govnih.govresearchgate.net The reduction in the intensity of the band corresponding to the ERRα protein relative to a loading control (like GAPDH or β-actin) allows for the calculation of percentage degradation. researchgate.net

Specificity and Selectivity Profiling in Cellular Systems

A critical aspect of PROTAC development is ensuring that the degradation effect is specific to the target protein, thereby minimizing off-target effects.

The specificity of ERRα PROTACs has been evaluated to confirm that they selectively degrade ERRα without affecting the levels of other related proteins. For compound 6c , it was demonstrated to be highly selective for ERRα. nih.gov Specifically, it was shown to be inactive against the closely related nuclear receptors ERRβ and ERRγ, highlighting its on-target specificity. medchemexpress.com This selectivity is crucial as it indicates that the degradation machinery is precisely directed towards ERRα, which is a key attribute for a therapeutic agent. nih.gov

Studies on Potential Off-Target Effects (e.g., on HIF1α)

The investigation into the off-target effects of this compound is crucial for understanding its specificity. A key area of interest is its potential interaction with the hypoxia-inducible factor 1-alpha (HIF-1α), given the known interplay between ERRα and HIF signaling pathways.

Research has established a direct physical and functional interaction between ERRα and HIF-1α in breast cancer cells, particularly under hypoxic conditions. This cooperation enhances tumor aggressiveness and chemoresistance. mdpi.com Specifically, ERRα is necessary for HIF-1α to bind effectively to the promoters of genes like MDR1 (encoding P-glycoprotein) and VEGF. mdpi.com Furthermore, in neuroblastoma, ERRα has been shown to regulate the transcription of HIF-2α, another key player in hypoxic response. lu.se

While direct studies on the off-target effects of this compound on HIF-1α are not extensively detailed in the available literature, the inherent link between the target protein (ERRα) and HIF-1α signaling suggests that degrading ERRα could indirectly modulate HIF-1α activity. This would be considered a downstream effect of the on-target action rather than a direct off-target binding event. The degradation of ERRα by the PROTAC would disrupt the ERRα/HIF-1α complex, potentially leading to reduced expression of hypoxia-regulated genes. This highlights a potential therapeutic benefit in hypoxic tumors but also underscores the need for careful evaluation of effects on the broader HIF signaling pathway.

Role of E3 Ligase Ligand Binding in Selectivity

The selectivity of a PROTAC is not only determined by its target-binding ligand but is also significantly influenced by the recruited E3 ligase. For ERRα-targeting PROTACs, the choice of E3 ligase and its corresponding ligand is critical for achieving potent and selective degradation.

Different E3 ligases, such as von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse Double Minute 2 (MDM2), have been explored for degrading nuclear receptors. nih.govnih.gov For instance, in the development of Estrogen Receptor α (ERα) PROTACs, VHL-based degraders showed effective ERα degradation, whereas CRBN-based counterparts were found to be ineffective, demonstrating the profound impact of the E3 ligase choice on degradation efficacy for a specific target. nih.gov

Some early attempts to create ERRα degraders utilized a ligand based on nutlin-3 (B1677040) to recruit the MDM2 E3 ligase. nih.gov However, these MDM2-based PROTACs failed to induce significant degradation of ERRα. nih.gov This lack of efficacy suggests that the formation of a stable and productive ternary complex (ERRα-PROTAC-MDM2) was not achieved, which could be due to steric hindrance, improper orientation, or weak protein-protein interactions within the complex.

Biological Impact in Relevant Cell Line Models

Effects on Cell Proliferation and Viability in Hormone-Responsive Cancer Cells

This compound, by inducing the degradation of ERRα, is expected to impact the proliferation and viability of cancer cells where ERRα is a key driver. ERRα is known to be involved in the progression of several cancers, including breast cancer. nih.gov

Studies on the ERRα inverse agonist XCT790, a compound related to the warhead of some ERRα PROTACs, have demonstrated its anti-proliferative effects. XCT790 was shown to suppress cell proliferation and colony formation in ERα-negative endometrial cancer cell lines (HEC-1A and KLE) in a concentration-dependent manner. nih.gov Similarly, other ERRα-targeting PROTACs have been shown to decrease the levels of ERRα in the hormone-responsive MCF-7 breast cancer cell line. nih.gov The degradation of ERRα in these cells is linked to an inhibition of their proliferation. nih.gov For comparison, potent ERα-degrading PROTACs like ARV-471 and ERD-308 effectively inhibit the proliferation of ER-positive breast cancer cell lines, including MCF-7 and T47D. nih.govresearchgate.net

The data suggests that by eliminating the ERRα protein, this compound can effectively shut down the signaling pathways that are dependent on this receptor, leading to a reduction in cell viability and proliferation in susceptible cancer cell models.

| Compound | Target | Cell Line | Effect | Reference |

|---|---|---|---|---|

| ERRα PROTACs | ERRα | MCF-7 (Breast Cancer) | Decreased ERRα levels, expected to inhibit proliferation | nih.gov |

| XCT790 | ERRα | HEC-1A, KLE (Endometrial Cancer) | Suppressed cell proliferation and colony formation | nih.gov |

| ARV-471 | ERα | MCF-7, T47D (Breast Cancer) | Inhibited cell proliferation | nih.gov |

| ERD-308 | ERα | MCF-7, T47D (Breast Cancer) | Effectively inhibited cell proliferation | nih.govresearchgate.net |

Modulatory Effects on ERRα-Regulated Gene Expression

As a nuclear receptor and transcription factor, ERRα controls the expression of a wide array of genes involved in cellular metabolism, angiogenesis, and proliferation. The degradation of ERRα by this compound is therefore anticipated to significantly alter the transcriptome of cancer cells.

The ERRα inverse agonist XCT790 has been shown to inhibit the ERRα-induced transcriptional activity of the vascular endothelial growth factor (VEGF) gene, a key regulator of angiogenesis. nih.gov In breast cancer cells, treatment with cholesterol or mevalonate (B85504) can activate the ERRα pathway, leading to increased expression of proteins such as PGC-1α, ERbB2/HER2, TPD52, and NOTCH2; these effects were reversed by co-treatment with XCT790. mdpi.com

In a parallel to how ERα degraders function, the degradation of ERα by PROTACs leads to a potent suppression of estrogen-regulated genes, such as the trefoil factor 1 (TFF1, also known as pS2). nih.govnih.gov The expression of pS2 is a classic hallmark of ERα activity. It is expected that an effective ERRα degrader would similarly reduce the expression of key ERRα target genes, providing a molecular readout of its activity beyond simply measuring protein levels.

| Compound/Action | Target | Affected Gene/Protein | Effect on Expression | Reference |

|---|---|---|---|---|

| XCT790 | ERRα | VEGF | Inhibited transcriptional activity | nih.gov |

| XCT790 | ERRα | PGC-1α, ERbB2/HER2 | Reversed cholesterol-induced increase | mdpi.com |

| ERα Degraders | ERα | pS2/TFF1 | Suppressed expression | nih.govnih.gov |

Comparative Analysis with Non-Photocaged or Inactive Analogues

To validate the PROTAC-mediated mechanism of action, it is essential to compare the activity of this compound with that of its constituent parts or inactive versions. Such comparisons demonstrate that the degradation of ERRα is dependent on the bifunctional nature of the molecule and the formation of a ternary complex.

This compound has been shown to be a highly potent ERRα inverse agonist, with a reported IC50 of 5.67 nM. This represents an approximately 11-fold improvement in potency compared to the well-characterized ERRα inverse agonist XCT790, which has an IC50 of 61.3 nM. adooq.com The parent compound, XCT790, is known to be selective for ERRα, showing no activity against ERRγ or the estrogen receptors ERα and ERβ. medchemexpress.com

Studies on other PROTACs targeting nuclear receptors have shown that the degradation of the target protein is abrogated when cells are pre-treated with a proteasome inhibitor (like MG132) or an E3 ligase ligand, confirming the dependence on the ubiquitin-proteasome system and the ternary complex formation. nih.gov Furthermore, experiments using photocaged PROTACs have elegantly demonstrated that the caged (inactive) molecule has no effect on target protein levels. Only upon photolysis, which releases the active PROTAC, is degradation observed. nih.gov Crucially, treatment of cells with the individual components of the PROTAC—the ERRα ligand and the E3 ligase ligand—either alone or in combination, does not result in protein degradation, underscoring the necessity of the covalent linker that creates the single bifunctional molecule. nih.gov

Mechanisms of Acquired Resistance in Preclinical Settings

The development of drug resistance is a major challenge in cancer therapy. While direct studies on acquired resistance to this compound are limited, insights can be drawn from research on resistance to other PROTACs, particularly those targeting other nuclear receptors.

For many traditional targeted therapies, resistance often arises from mutations in the drug-binding site of the target protein. However, a key advantage of PROTACs is their potential to degrade these mutated proteins. For example, androgen receptor (AR) degraders have been shown to be effective in prostate cancer models that have developed resistance to standard antagonists through AR mutations or the expression of splice variants like AR-V7. nih.gov Similarly, ERα-degrading PROTACs can effectively degrade common ERα mutants (e.g., Y537S, D538G) that confer resistance to endocrine therapies. researchgate.net

Studies on acquired resistance to the ERα degrader ARV-471 in MCF-7 cells revealed that resistance was not caused by mutations in the target (ERα) or the E3 ligase (CRBN). semanticscholar.org Instead, resistance was associated with the downregulation of ER signaling and the compensatory upregulation of alternative growth factor signaling pathways, such as the HER family (EGFR, HER2, HER3) and MAPK/AKT pathways. semanticscholar.org This suggests that cancer cells can develop resistance to PROTACs by activating bypass signaling pathways, a common mechanism of resistance to many targeted agents. Therefore, potential mechanisms of acquired resistance to this compound could involve alterations in signaling pathways that circumvent the cell's dependency on ERRα, rather than mutations that prevent the PROTAC from binding to ERRα or the E3 ligase.

Role of E3 Ligase Machinery Alterations

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They form a ternary complex between the target protein (in this case, ERRα) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Consequently, alterations in the E3 ligase machinery can significantly impact the efficacy of an ERRα-targeting PROTAC and are a primary mechanism of acquired resistance.

Key components of the E3 ligase machinery whose alterations can confer resistance include:

Downregulation or mutation of the recruited E3 ligase: The majority of PROTACs in development, including those targeting nuclear receptors, utilize a limited number of E3 ligases, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL). A decrease in the cellular expression of the specific E3 ligase recruited by the PROTAC will reduce the formation of the ternary complex, thereby diminishing the degradation of ERRα. Similarly, mutations in the E3 ligase at the PROTAC binding site can abrogate the interaction, rendering the PROTAC ineffective.

Impaired Ubiquitin-Activating (E1) and -Conjugating (E2) Enzymes: The ubiquitination cascade involves a sequential transfer of ubiquitin from an E1 activating enzyme to an E2 conjugating enzyme, and finally to the substrate via the E3 ligase. While less commonly reported as a primary resistance mechanism to PROTACs, functional impairment of E1 or E2 enzymes could theoretically lead to a general decrease in protein ubiquitination and thus impact PROTAC activity.

The following table summarizes the key E3 ligase machinery components and the impact of their alteration on PROTAC efficacy.

| E3 Ligase Machinery Component | Type of Alteration | Consequence for ERRα PROTAC Efficacy |

| Recruited E3 Ligase (e.g., CRBN, VHL) | Downregulation of expression | Decreased formation of the ternary complex, leading to reduced ERRα degradation. |

| Mutation in the PROTAC binding site | Abrogation of PROTAC binding, preventing ternary complex formation. | |

| Cullin-RING Ligase (CRL) Complex | Mutations or deletions in core components | Disruption of overall E3 ligase activity, impairing ubiquitin transfer. |

| Ubiquitin-Activating (E1) Enzyme | Functional impairment | General decrease in ubiquitin activation, potentially affecting all ubiquitination. |

| Ubiquitin-Conjugating (E2) Enzyme | Functional impairment | Reduced transfer of ubiquitin to the E3 ligase, limiting substrate ubiquitination. |

Strategies to Mitigate or Overcome Resistance

The emergence of resistance to ERRα-targeting PROTACs due to E3 ligase machinery alterations necessitates the development of strategies to either prevent or overcome this challenge. Several approaches are being explored in preclinical settings:

Development of PROTACs utilizing alternative E3 ligases: A primary strategy to overcome resistance is to design PROTACs that recruit different E3 ligases. Since resistance is often specific to the E3 ligase being hijacked, switching to a PROTAC that engages a different, unaltered E3 ligase can restore degradation of the target protein. The human genome encodes over 600 E3 ligases, offering a vast landscape for the development of novel PROTACs that can circumvent resistance. nih.gov

Combination Therapies: Combining an ERRα-targeting PROTAC with other therapeutic agents can be an effective strategy. For instance, combining a PROTAC with a molecule that upregulates the expression of the target E3 ligase could enhance PROTAC efficacy. Alternatively, co-administration with drugs that target parallel survival pathways in cancer cells could prevent the emergence of resistant clones.

Rational PROTAC Design: The design of the PROTAC molecule itself can influence its susceptibility to resistance. Optimizing the linker length and composition, as well as the affinity of the ligands for both ERRα and the E3 ligase, can lead to the formation of more stable and efficient ternary complexes. This enhanced stability might partially overcome the effects of modest reductions in E3 ligase expression.

Targeting the DNA-Binding Domain (DBD): In the context of nuclear receptors like ERRα, resistance to traditional inhibitors often arises from mutations in the ligand-binding domain (LBD). A novel PROTAC strategy involves targeting the highly conserved DNA-binding domain (DBD) instead. This approach could potentially overcome resistance mechanisms that are specific to the LBD. nih.gov

The table below outlines potential strategies to address resistance to ERRα-targeting PROTACs.

| Strategy | Mechanism of Action | Potential to Overcome Resistance |

| Utilize PROTACs recruiting alternative E3 ligases | Bypasses the altered E3 ligase machinery by engaging a different, functional E3 ligase. | High, as resistance is often specific to the initially targeted E3 ligase. |

| Combination Therapies | Can involve upregulating the target E3 ligase or targeting parallel survival pathways. | Medium to High, depending on the specific combination and the resistance mechanism. |

| Rational PROTAC Design | Optimizing linker and ligand affinities to form more stable and efficient ternary complexes. | Low to Medium, may overcome partial loss of E3 ligase function but not complete loss. |

| Targeting the DNA-Binding Domain (DBD) | Bypasses resistance mechanisms associated with mutations in the ligand-binding domain (LBD). | High for LBD-mediated resistance; may not address E3 ligase machinery alterations. |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of ERRα Ligand Modifications on Binding and Degradation

The design of an ERRα PROTAC begins with the selection of a suitable "warhead" that can bind to the target protein with high affinity. nih.gov The properties of this ligand are fundamental, as they dictate the initial recognition event. One of the first widely investigated ERRα inverse agonists used as a foundational structure is XCT790. nih.govadooq.com

In the development of a novel series of ERRα degraders, researchers synthesized a new ligand, compound 4a ((E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic acid), which served as the parent molecule for PROTAC construction. nih.gov A key design consideration was identifying a suitable attachment point for the linker that would not disrupt the ligand's binding to ERRα. Computational modeling suggested that the terminal carboxylic acid group of compound 4a was a feasible position for linker attachment. nih.gov

Subsequent synthesis and testing of the final PROTACs (compounds 6a–6j ) confirmed this hypothesis. The attachment of various linkers and a von Hippel-Lindau (VHL) E3 ligase ligand to this position had only a minor influence on the PROTACs' binding affinities for ERRα. The resulting PROTACs exhibited strong binding, with IC50 values in the low nanomolar range, comparable to the parent ligand 4a . This demonstrated that the core structure of the ERRα ligand successfully tolerated modifications at the designated exit vector, maintaining the crucial binding interaction required for a PROTAC's function. nih.gov While the binding affinity was maintained, the modifications introduced via the linker significantly impacted the degradation capabilities of the molecules. nih.gov

| Compound | Description | Binding Affinity (IC50, nM) | Reference |

|---|---|---|---|

| XCT790 | Reference ERRα inverse agonist | 61.3 | adooq.com |

| PROTAC ERRalpha ligand 2 | ERRα inverse agonist (parent structure for PROTACs) | 5.67 | adooq.com |

| Compound 6c | PROTAC based on new ligand, linked to VHL ligand | 5.33 ± 1.15 | nih.gov |

Influence of E3 Ligase Ligand Structure on Degradation Efficiency

The choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing both its efficiency and target specificity. nih.govconsensus.app The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). consensus.appnih.gov For nuclear receptors like the Estrogen Receptor (ERα), initial studies have shown that VHL-based PROTACs can be more effective at inducing degradation than their CRBN-based counterparts. nih.govnih.gov

In the development of a potent series of ERRα degraders, the VHL ligand was chosen based on its proven high efficiency in inducing the degradation of this specific target protein. nih.gov The selected VHL ligand was successfully incorporated into a series of PROTACs designed to target ERRα. The resulting chimeras demonstrated that this choice was effective, with several compounds inducing significant degradation of the ERRα protein. nih.gov

The mechanism of action requires the PROTAC to recruit the E3 ligase to the target protein, facilitating the formation of a ternary complex. nih.gov The degradation of ERRα by these VHL-based PROTACs was confirmed to be dependent on the ubiquitin-proteasome system. This was demonstrated through experiments where the degradation was blocked by the addition of a proteasome inhibitor (MG132) or by competition with an excess of the free VHL ligand, which prevents the PROTAC from binding to the VHL E3 ligase. nih.govnih.gov

Linker Design Parameters and Their Effects on PROTAC Activity

The length and conformational flexibility of the linker are crucial for establishing productive interactions between ERRα and the E3 ligase. arxiv.org A linker that is too short may cause steric clashes, preventing the two proteins from binding simultaneously, while an overly long or flexible linker might not effectively constrain the proteins in an orientation suitable for ubiquitin transfer. researchgate.net

In a study of ERRα PROTACs (6a-6j ), researchers explored various linker lengths and compositions. nih.gov Compound 6a , with a short, two-carbon alkyl linker ((CH2)2), showed moderate degradation of ERRα (50% degradation at 100 nM). Extending the linker with more flexible polyethylene (B3416737) glycol (PEG) units generally led to improved degradation potency. Compound 6c , featuring a linker incorporating a PEG unit and an amino acid, emerged as the most potent degrader, reducing ERRα protein levels by over 80% at a concentration of 30 nM. nih.gov This suggests that an optimal linker length and composition are necessary to achieve the spatial positioning required for efficient degradation. researchgate.net

The chemical nature of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity. precisepeg.comnih.gov Linkers can be composed of simple alkyl chains, which are often hydrophobic, or incorporate more polar units like PEG or heterocyclic structures (e.g., piperazine) to enhance solubility and modulate conformational rigidity. nih.govprecisepeg.com

In the series of ERRα PROTACs 6a-6j , the chemical composition of the linker had a significant effect on degradation capability, even though all the compounds retained a similar high binding affinity for ERRα. nih.gov The study compared simple alkyl linkers with more complex linkers containing PEG motifs and amino acids. The most effective compound, 6c , utilized a more hydrophilic linker compared to the simple alkyl chain in 6a . This highlights that the linker's composition, not just its length, is a key factor in optimizing the formation of a productive ternary complex for ERRα degradation. nih.gov

| Compound | Linker Composition | Binding Affinity (IC50, nM) | Degradation at 30 nM (%) | Degradation at 100 nM (%) |

|---|---|---|---|---|

| 6a | -(CH2)2- | 7.33 ± 3.06 | 28 | 50 |

| 6b | -PEG1- | 8.00 ± 2.00 | 57 | 65 |

| 6c | -PEG1-amino acid- | 5.33 ± 1.15 | >80 | >80 |

| 6d | -PEG2- | 8.67 ± 2.52 | 42 | 60 |

| 6e | -PEG2-amino acid- | 6.67 ± 2.08 | ~70 | ~75 |

Data adapted from a study on novel ERRα degraders, showing that while binding affinity remains high across compounds, linker composition significantly affects degradation efficiency. nih.gov

Stereochemical Considerations in PROTAC Design

The VHL ligand used in many PROTACs contains a critical hydroxyproline (B1673980) moiety with a specific stereochemistry required for high-affinity binding to the VHL protein. To investigate the importance of this stereocenter in the context of ERRα degradation, an epimeric PROTAC, 6c-Epi , was synthesized. nih.gov This compound was identical to the most potent degrader, 6c , except for an inverted stereochemistry at the 4-position of the proline ring in the VHL ligand.

Testing revealed that 6c-Epi was completely inactive, failing to induce any degradation of ERRα. This stark difference in activity between 6c and its epimer underscores the stringent stereochemical requirements for effective VHL engagement and subsequent ternary complex formation. A precise 3D orientation of the VHL ligand is necessary to create a functional complex capable of mediating the ubiquitination of ERRα. nih.gov

Emerging Research Directions and Methodological Advancements

Exploration of Alternative E3 Ubiquitin Ligases for ERRα Degradation

The efficacy of a PROTAC is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to the target protein. While the majority of PROTACs in development, including two that have entered clinical trials, utilize ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL), the exploration of alternative E3 ligases is a critical research frontier. nih.govresearchgate.net Expanding the repertoire of available E3 ligases is essential for overcoming potential limitations, such as the low expression of CRBN or VHL in certain tissues, which could restrict a PROTAC's therapeutic window. nih.gov

For the degradation of ERRα, researchers have successfully looked beyond the conventional choices.

MDM2: PROTAC ERRα Degrader-2 is a known degrader of ERRα that functions by recruiting the Mouse double minute 2 homolog (MDM2) E3 ligase. medchemexpress.com This demonstrates the viability of MDM2 as an alternative ligase for targeting this specific nuclear receptor. The first non-peptidic E3 ligase-targeting group used in a PROTAC was, in fact, an MDM2 ligand to degrade the Androgen Receptor. nih.gov

N-end Rule Pathway: A novel approach has demonstrated ERRα degradation by leveraging the N-end rule pathway. nih.gov In this strategy, a PROTAC was constructed by appending a single amino acid, which acts as a simple degradation signal, to a ligand specific for ERRα. nih.gov This recruits the Ubr1 ubiquitin ligase, part of a universally present and constitutively active pathway, thereby expanding the available ubiquitin pathways for targeted degradation. nih.gov

The ongoing discovery of new ligands for the more than 600 E3 ligases encoded in the human genome promises to significantly broaden the scope and tissue-specific application of targeted protein degradation for proteins like ERRα. nih.govresearchgate.net

| E3 Ligase/Pathway | Ligand Type | Application in ERRα Degradation |

| Cereblon (CRBN) | Small Molecule (e.g., Thalidomide derivatives) | The most commonly exploited E3 ligase for general PROTAC design. researchgate.net |

| von Hippel-Lindau (VHL) | Small Molecule (e.g., Hypoxia-inducible factor 1α mimics) | A frequently used E3 ligase in PROTAC development. nih.gov |

| MDM2 | Small Molecule (e.g., Nutlin derivatives) | Utilized by PROTAC ERRα Degrader-2 to induce ERRα degradation. medchemexpress.comnih.gov |

| N-end Rule Pathway (Ubr1) | Single Amino Acid (e.g., Arginine, Histidine) | A modular design using single amino acids has been shown to trigger ERRα turnover. nih.gov |

Development of Advanced Synthetic Methodologies for PROTAC ERRalpha Ligand 2 Analogues

The complex, three-part structure of PROTACs—a protein of interest (POI) ligand, an E3 ligase ligand, and a linker—presents significant synthetic challenges. The traditional, linear synthesis of each analogue for structure-activity relationship (SAR) studies is time-consuming and resource-intensive. To accelerate the discovery and optimization of degraders like this compound, several advanced synthetic methodologies have been developed.

Late-Stage Functionalization: This approach streamlines the synthesis of PROTAC libraries by modifying complex, pre-existing POI ligands in the final steps of a synthetic sequence. nih.gov For example, ruthenium-catalyzed C-H amidation allows for the direct installation of linker attachment points onto advanced drug molecules, bypassing the need for de novo synthesis of functionalized precursors. nih.gov

Parallel and Nanomole-Scale Synthesis: High-throughput experimentation platforms enable the rapid parallel synthesis of large numbers of PROTAC analogues. researchgate.net Methodologies have been developed for nanomole-scale synthesis using simple amide coupling, which allows for the direct screening of non-purified reaction mixtures in cellular degradation assays. researchgate.net This "direct-to-biology" approach dramatically accelerates SAR exploration from weeks to days while minimizing reagent use. researchgate.netresearchgate.net

Multi-Component Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, allow for the assembly of multiple starting materials in a single step. This has been successfully applied to the synthesis of PROTACs, offering a highly efficient route to complex molecules. researchgate.net

Click Chemistry: The modular nature of PROTACs is well-suited to "click chemistry" approaches. This strategy has proven effective for accessing libraries of PROTACs for screening and optimization. acs.org

These methodologies facilitate the rapid exploration of "linkerology"—the study of linker length, composition, rigidity, and attachment points—which is a critical determinant of a PROTAC's potency and selectivity. explorationpub.com

| Synthetic Methodology | Key Advantage | Relevance to PROTAC Analogue Synthesis |

| Late-Stage C-H Functionalization | Bypasses de novo synthesis of functionalized ligands. nih.gov | Enables rapid diversification of the POI-ligand component. |

| Direct-to-Biology Synthesis | Accelerates SAR studies by using unpurified compounds for screening. researchgate.netresearchgate.net | Allows for high-throughput evaluation of linker modifications. |

| Multi-Component Reactions (MCRs) | Convergent synthesis builds complexity in a single step. researchgate.net | Efficiently assembles the three core components of a PROTAC. |

| Click Chemistry | High-yielding, modular, and biocompatible reactions. acs.org | Facilitates the creation of diverse PROTAC libraries. |

Application of Computational and Structural Biology for Rational PROTAC Design

The design of an effective PROTAC remains a significant challenge due to the many variables that influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase). dundee.ac.ukresearchgate.net Rational design, supported by computational and structural biology, is increasingly employed to move beyond empirical, trial-and-error approaches. explorationpub.comscienceopen.com

Computational modeling is central to these efforts. Molecular docking and other in silico methods are used to predict the structure of the ternary complex, which is considered the key step for successful degradation. researchgate.netscienceopen.com These models help researchers:

Optimize Linkers: Computational tools can estimate the minimal required linker length and optimal geometry needed to bridge the POI and the E3 ligase without causing steric clashes. explorationpub.com

Improve Ligand Affinity: Modeling can aid in refining the interactions of the warheads with both the target protein and the E3 ligase to enhance binding affinity and selectivity. scienceopen.com

Screen Virtual Libraries: Computational approaches enable the rapid screening of vast virtual chemical spaces of potential PROTACs, prioritizing candidates for synthesis and testing. researchgate.net

Structural biology provides the empirical data that underpins and validates these computational models. For instance, X-ray crystal structures of E3 ligases bound to their ligands, such as the DDB1-CRBN-thalidomide complex, have been instrumental in the rational design of countless CRBN-based PROTACs. nih.gov The integration of structural data, experimental results, and predictive modeling into databases like PROTAC-DB is creating powerful resources to guide the design of future degraders targeting proteins like ERRα. researchgate.net

Integration of this compound with Other Chemical Biology Tools

PROTACs are not only potential therapeutics but also powerful chemical biology tools for studying protein function. The ability to induce rapid, reversible, and selective protein knockdown provides a valuable alternative to genetic methods like RNA interference or CRISPR, which can be confounded by genetic compensation or off-target effects. nih.gov An ERRα-targeting PROTAC, for example, can be used as a chemical knockout tool to investigate the receptor's role in cellular processes with high temporal control. nih.gov

The modular nature of PROTACs allows for their integration with other chemical biology modalities to create sophisticated research tools.

Photopharmacology: Light can be used to control the activity of a PROTAC with high spatiotemporal precision. Researchers have developed a photocaged degrader of ERRα by incorporating a light-removable diethylamino coumarin (B35378) (DEACM) group on the E3 ligase ligand of a parent PROTAC. acs.org In its "caged" form, the PROTAC is inactive; upon irradiation with light, the cage is removed, activating the PROTAC and initiating ERRα degradation. acs.orgnih.gov This enables precise control over when and where protein degradation occurs.

Chemical Proteomics: PROTACs can be used in conjunction with chemical proteomics platforms for target deconvolution and engagement studies. rockefeller.edu The development of PROTACs can benefit from techniques like activity-based protein profiling (ABPP), which can help identify novel ligands for target proteins or E3 ligases. rockefeller.edu

By combining the targeted degradation capabilities of this compound with these and other advanced techniques, researchers can dissect complex biological pathways and validate new therapeutic targets with unprecedented precision.

Q & A

Q. What is the molecular mechanism of PROTAC ERRα Ligand 2 as an inverse agonist, and how does it differ from traditional antagonists?

PROTAC ERRα Ligand 2 acts as an inverse agonist by binding to ERRα and inducing a conformational change that suppresses basal transcriptional activity, unlike antagonists that merely block ligand binding. Its IC50 of 5.67 nM for ERRα highlights high selectivity over ERRγ (IC50 = 2.8 μM), suggesting structural specificity for the ERRα ligand-binding domain (LBD) . Key assays to confirm inverse agonism include luciferase reporter gene assays using ERRα-responsive promoters and thermal shift assays to measure ligand-induced stabilization .

Q. What are the key pharmacological properties of PROTAC ERRα Ligand 2, and how do they influence experimental design?

The compound has a molecular weight of 445.31 g/mol, LogP of 5 (indicating high lipophilicity), and solubility in DMSO (~140.35 mM). For in vivo studies, formulations using 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline or corn oil are recommended to achieve stable concentrations ≥4.67 mM. Researchers must account for its instability in solvent beyond 1 month at -20°C . Dose optimization should include pharmacokinetic profiling to assess bioavailability and tissue distribution.

Q. How does PROTAC ERRα Ligand 2 compare to XCT790 in terms of potency and specificity?

PROTAC ERRα Ligand 2 exhibits an 11-fold higher potency (IC50 = 5.67 nM) than XCT790 (IC50 = 61.3 nM) in ERRα inhibition assays. However, XCT790 may retain partial agonist activity under certain conditions, whereas PROTAC ERRα Ligand 2 acts purely as an inverse agonist. Specificity should be validated using ERRα/ERRγ dimerization assays and gene expression profiling in ERRα-knockout models .

Advanced Research Questions

Q. How can researchers optimize ternary complex formation between PROTAC ERRα Ligand 2, ERRα, and E3 ligases for enhanced degradation efficiency?

Ternary complex stability depends on linker length and chemistry. For PROTACs derived from this ligand (e.g., PROTAC ERRα Degrader-1), MDM2 is the preferred E3 ligase. Biophysical tools like surface plasmon resonance (SPR) with Biacore8K+ can quantify binding kinetics (KD, kon/koff) between PROTAC components. AlphaFold2 modeling may predict spatial compatibility between ERRα’s LBD and the E3 ligase’s substrate-binding domain .

Q. What experimental strategies address discrepancies between in vitro potency (IC50) and in vivo degradation efficacy?

Discrepancies may arise due to off-target binding or suboptimal cellular permeability. Use orthogonal assays like cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Proteomics (e.g., TMT labeling) can identify non-ERRα proteins affected by the compound. In vivo, pair western blotting of ERRα levels in target tissues (e.g., adipose) with metabolic phenotyping to correlate degradation with functional outcomes .

Q. How do mutations in ERRα’s LBD (e.g., Phe232Ala) affect PROTAC ERRα Ligand 2 binding, and how can resistance be mitigated?

Phe232 in ERRα’s LBD is critical for hydrophobic interactions with the ligand. Mutagenesis studies show that Phe232Ala reduces binding affinity by >90%. To overcome resistance, structure-activity relationship (SAR) analysis of the ligand’s fluorinated aryl groups (e.g., C6F5 substituents) can guide derivatization for improved van der Waals contacts .

Q. What are the implications of ERRα degradation in high-fat diet (HFD) models, and how should metabolic endpoints be measured?

In ERRα−/− mice, HFD resistance correlates with reduced lipogenesis and altered adipogenesis gene networks (e.g., PPARγ, SREBP1c). For PROTAC studies, measure adipose tissue ERRα degradation via qPCR and immunohistochemistry, paired with metabolic cages to assess energy expenditure and lipid oxidation rates .

Methodological Guidelines

- Ternary Complex Validation : Use microscale thermophoresis (MST) to quantify PROTAC-induced ERRα-E3 ligase interactions. A dissociation constant (Kd) <100 nM indicates robust ternary complex formation .

- In Vivo Dosing : For obesity models, administer 10 mg/kg PROTAC ERRα Ligand 2 via intraperitoneal injection daily for 4 weeks. Monitor body weight, serum triglycerides, and liver steatosis .

- Data Contradiction Analysis : If in vitro degradation exceeds in vivo efficacy, evaluate proteasome activity (e.g., chymotrypsin-like activity assays) in target tissues to rule out compensatory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.